molecular formula C15H15N5O2S2 B5331336 N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide

N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide

Cat. No. B5331336
M. Wt: 361.4 g/mol
InChI Key: WVHLVYQNRMWYKW-UHFFFAOYSA-N
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Description

N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of sulfonamide derivatives, which have been widely used in medicinal chemistry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as aldose reductase and 5-lipoxygenase. These enzymes are involved in various physiological processes, such as glucose metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. It has also been shown to inhibit the activity of 5-lipoxygenase, which is involved in the production of leukotrienes, mediators of inflammation. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide in lab experiments is its diverse biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic activities, among others. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide. One potential direction is the development of more potent analogs of this compound, which could have improved biological activities. Another direction is the study of the compound's mechanism of action, which could provide insights into its potential therapeutic applications. Finally, the compound could be studied in animal models to evaluate its efficacy and safety in vivo.

Synthesis Methods

The synthesis of N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide involves the reaction of 2-pyrazin-2-yl-1,3-thiazol-4-yl-methanol with benzyl chloroformate and ammonium sulfamate. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetonitrile. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide has been studied for its potential applications in various scientific research fields. One of the main applications of this compound is in the field of medicinal chemistry, where it has been tested for its anti-inflammatory and anti-tumor activities. It has also been studied for its potential use as an anti-diabetic agent, as it has been shown to inhibit the activity of certain enzymes involved in glucose metabolism.

properties

IUPAC Name

1-phenyl-N-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c21-24(22,18-8-12-4-2-1-3-5-12)19-9-13-11-23-15(20-13)14-10-16-6-7-17-14/h1-7,10-11,18-19H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHLVYQNRMWYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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